molecular formula C23H31NO3 B2584856 Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate CAS No. 478041-34-8

Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate

Cat. No.: B2584856
CAS No.: 478041-34-8
M. Wt: 369.505
InChI Key: USAUSMYHEZQMTO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline core, followed by the introduction of the cyclohexyl group and the ethyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the cyclohexyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group may yield quinoline ketones, while reduction of the quinoline core can produce dihydroquinoline derivatives.

Scientific Research Applications

Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity, while the ethyl ester can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-6-(4-methylcyclohexyl)-3-quinolinecarboxylate
  • Ethyl 4-hydroxy-6-(4-ethylcyclohexyl)-3-quinolinecarboxylate
  • Ethyl 4-hydroxy-6-(4-propylcyclohexyl)-3-quinolinecarboxylate

Uniqueness

Ethyl 4-hydroxy-6-(4-pentylcyclohexyl)-3-quinolinecarboxylate is unique due to the specific length and structure of its cyclohexyl group, which can influence its chemical properties and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-oxo-6-(4-pentylcyclohexyl)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-3-5-6-7-16-8-10-17(11-9-16)18-12-13-21-19(14-18)22(25)20(15-24-21)23(26)27-4-2/h12-17H,3-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAUSMYHEZQMTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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